molecular formula C23H27NO10 B2476271 4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate CAS No. 1025755-39-8

4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate

Cat. No.: B2476271
CAS No.: 1025755-39-8
M. Wt: 477.466
InChI Key: ZCIVOLQZDCPPQW-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate is an organic compound featuring multiple functional groups including esters, amides, and alkenes. It finds interest in various scientific disciplines for its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate typically begins with the selective functionalization of a saccharide backbone, introducing ester and amide groups through a series of acetylation and amidation reactions. Key steps may involve:

  • Acetylation: : Using acetic anhydride in the presence of a catalytic amount of a base such as pyridine.

  • Amidation: : Utilizing acetic anhydride with ammonia or an amine to form the amide bond.

Industrial Production Methods:

On an industrial scale, this compound would be produced in a batch process under controlled conditions ensuring high purity and yield. The synthesis would involve:

  • Large-scale reactors with precise temperature and pH control.

  • Efficient purification steps including recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate is capable of undergoing several types of chemical reactions, including:

  • Hydrolysis: : Ester and amide groups can be hydrolyzed under acidic or basic conditions.

  • Oxidation: : The compound can be oxidized, affecting the aromatic ring or the double bond.

  • Reduction: : Hydrogenation reactions can target the alkene or reduce ester functionalities to alcohols.

Common Reagents and Conditions:

  • Hydrolysis: : Utilizes water and acid/base catalysts (HCl, NaOH).

  • Oxidation: : Often involves oxidizing agents like potassium permanganate or PCC.

  • Reduction: : Requires reducing agents such as sodium borohydride or hydrogen gas with a metal catalyst.

Major Products:

  • Hydrolysis yields acetic acid, ethanol, and 3-acetamidooxane derivatives.

  • Oxidation can produce corresponding ketones or carboxylic acids.

  • Reduction forms alcohols and simpler amides.

Scientific Research Applications

4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-acetamidooxan-2-YL (2E)-3-phenylprop-2-enoate has applications across multiple fields:

  • Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: : Its structural motifs are studied for their biological activity.

  • Medicine: : Potential precursor in the development of pharmaceutical agents.

  • Industry: : Utilized in the formulation of specialized polymers and materials.

Mechanism of Action

The compound exerts its effects through:

  • Interaction with biological targets: : Binding to specific enzymes or receptors.

  • Pathways involved: : May influence metabolic pathways involving esters and amides.

  • Molecular targets: : Can interact with proteins, affecting their conformation and activity.

Comparison with Similar Compounds

  • 4,5-Bis(acetyloxy)-6-[(acetyloxy)methyl]-3-(acetylamino)oxane-2-yl esters.

  • Derivatives of 3-phenylprop-2-enoate.

  • Compounds with multiple acetyl and ester groups.

Properties

IUPAC Name

[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] (E)-3-phenylprop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27NO10/c1-13(25)24-20-22(32-16(4)28)21(31-15(3)27)18(12-30-14(2)26)33-23(20)34-19(29)11-10-17-8-6-5-7-9-17/h5-11,18,20-23H,12H2,1-4H3,(H,24,25)/b11-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCIVOLQZDCPPQW-ZHACJKMWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)C=CC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1C(C(C(OC1OC(=O)/C=C/C2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27NO10
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.